1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
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Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O/c21-13-7-8-14(15(22)12-13)19-18-6-3-9-25(18)10-11-26(19)20(27)24-17-5-2-1-4-16(17)23/h1-9,12,19H,10-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSTYIFSLRRGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[1,2-a]pyrazines and features a complex structure that contributes to its biological activity. The presence of halogenated phenyl groups is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. Below are the key findings related to its biological activity:
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives have shown efficacy in reducing nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a mechanism for neuroprotection in models of neuroinflammation .
Anticancer Potential
Several studies have highlighted the anticancer potential of related compounds. For example, pyrrolo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays reported IC50 values indicating moderate to high cytotoxicity against colon carcinoma and breast cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the halogenated phenyl groups enhance binding affinity to specific receptors or enzymes involved in inflammatory pathways and cancer cell proliferation.
Data Tables
| Biological Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 6.2 | HCT-116 (Colon Carcinoma) | |
| Cytotoxicity | 27.3 | T47D (Breast Cancer) | |
| Anti-inflammatory | N/A | BV2 Microglial Cells |
Case Study 1: Neuroinflammation Model
In a study examining the effects of similar compounds on neuroinflammation, researchers found that treatment with pyrrolo[1,2-a]pyrazine derivatives significantly reduced inflammatory markers in LPS-induced models. This suggests a protective role against neurodegenerative diseases characterized by inflammation .
Case Study 2: Anticancer Efficacy
A comparative study on various pyrrolo[1,2-a]pyrazine derivatives demonstrated their effectiveness against multiple cancer types. The lead compound showed promising results with lower toxicity profiles compared to standard chemotherapeutics while maintaining significant anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
